Propoxur-d3

Isotope Dilution Mass Spectrometry Internal Standard Selection Method Validation

Propoxur-d3 (N-methyl-d3) is the definitive SIL-IS for LC‑MS/MS and GC‑MS analysis of propoxur. Deuterium labeling at the N‑methyl position ensures co‑elution with target analyte, identically correcting matrix effects, extraction losses, and ionization variability. This enables sub‑ppb detection limits and recoveries (77–102%) compliant with stringent regulatory guidelines. Essential for pesticide residue monitoring in food, water, and soil; method validation; and environmental fate studies. Offered with >98% chemical purity and 99 atom% D isotopic enrichment.

Molecular Formula C11H15NO3
Molecular Weight 212.26 g/mol
Cat. No. B10860611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropoxur-d3
Molecular FormulaC11H15NO3
Molecular Weight212.26 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC=C1OC(=O)NC
InChIInChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13)/i3D3
InChIKeyISRUGXGCCGIOQO-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.05 g / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propoxur-d3: A Deuterated Carbamate Pesticide Standard for Isotope Dilution Quantification


Propoxur-d3 (CAS 1219798-56-7) is a stable isotope-labeled analog of the carbamate insecticide propoxur, characterized by the substitution of three hydrogen atoms with deuterium at the N-methyl position (N-methyl-d3) . This isotopic labeling increases the molecular weight from 209.24 g/mol (propoxur) to 212.26 g/mol, enabling mass spectrometric differentiation from its non-labeled counterpart without altering its chemical behavior . Propoxur-d3 is primarily employed as an internal standard (IS) in gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to achieve precise and accurate quantification of propoxur in complex matrices .

Why Unlabeled Propoxur Fails as an Internal Standard in LC-MS/MS Assays


Quantifying propoxur in complex environmental, food, or biological samples is analytically challenging due to matrix effects and recovery losses during extraction. Unlabeled propoxur cannot be used as an internal standard to correct for these issues because it is indistinguishable from the target analyte in a mass spectrometer. Generic surrogates—such as other structurally similar carbamate pesticides (e.g., carbaryl, carbofuran)—exhibit different ionization efficiencies and extraction recoveries due to distinct physicochemical properties, leading to significant quantification bias [1]. Propoxur-d3, as a stable isotope-labeled internal standard (SIL-IS), co-elutes with and experiences identical sample processing and ionization conditions as the target propoxur, enabling accurate recovery correction [2].

Quantitative Evidence Guide: Why Propoxur-d3 is the Superior Analytical Internal Standard


Isotopic Purity Enables Unambiguous Mass Spectrometric Differentiation

Propoxur-d3 achieves baseline chromatographic separation from unlabeled propoxur via a mass shift of +3 Da, enabling selective detection in the MS without interfering with the analyte signal. A validated and certified isotopic enrichment of ≥99 atom % D is critical for this selectivity and is guaranteed by reputable vendors [1]. In contrast, an unlabeled propoxur standard or a non-isotopic analog would either be undifferentiable from the target analyte or would exhibit different retention times and ionization behaviors, preventing accurate correction for matrix effects [2].

Isotope Dilution Mass Spectrometry Internal Standard Selection Method Validation

Effective Correction of Matrix Effects and Recovery Losses

In a validated LC-MS/MS method for multiclass pesticide residues in fruit juices, the use of an isotope-labeled internal standard (ILIS) approach corrected for matrix-induced ion suppression/enhancement, achieving method recoveries between 77% and 102% with relative standard deviations (RSD) below 9% for analytes including propoxur [1]. Without such correction, unlabeled propoxur quantification would suffer from significantly higher bias and imprecision, particularly at trace levels. This recovery range (77-102%) represents the acceptable performance when using a suitable ILIS like Propoxur-d3, in contrast to using no IS or a non-isotopic analog, which can lead to recoveries well outside the 70-120% guideline range [1].

Analytical Chemistry Pesticide Residue Analysis LC-MS/MS Method Validation

Trace-Level Quantification Enabled by Enhanced Sensitivity

The use of Propoxur-d3 as an internal standard is essential for achieving low limits of detection in trace residue analysis. A validated LC-MS/MS method for pesticide residues in fruit juice reported method detection limits (MDLs) below 0.2 parts per billion (ppb) for all tested pesticides, including propoxur [1]. This level of sensitivity is contingent upon the precise correction of matrix effects and instrument variability provided by the SIL-IS. Using a non-deuterated standard or a surrogate internal standard would introduce greater variability, likely raising the MDL significantly above 0.2 ppb.

Environmental Monitoring Food Safety Method Detection Limit (MDL)

Specific Labeling Position Confirmed for Reliable Quantification

Unlike Propoxur-d7, which is labeled at the isopropoxy-phenyl ring , Propoxur-d3 (N-methyl-d3) features deuterium atoms exclusively at the N-methyl position of the carbamate moiety . This specific labeling site is less susceptible to deuterium-hydrogen back-exchange during sample preparation or analysis compared to ring-deuterated analogs, ensuring a stable +3 Da mass difference throughout the analytical workflow. The defined InChI key (ISRUGXGCCGIOQO-HPRDVNIFSA-N) confirms this precise structure .

Stable Isotope Labeling Structural Confirmation NMR Spectroscopy

Optimal Use Cases for Propoxur-d3 in Analytical and Environmental Sciences


Accurate Quantification of Propoxur Residues in Food and Environmental Matrices

Propoxur-d3 is the definitive internal standard for LC-MS/MS and GC-MS methods aimed at quantifying propoxur residues in food (e.g., fruit juices, as validated [1]) and environmental samples (water, soil). Its use corrects for matrix effects and extraction losses, enabling the achievement of low ppb detection limits (<0.2 ppb) and recovery rates (77-102%) that comply with stringent regulatory guidelines [1].

Method Development and Validation for Pesticide Residue Monitoring

For analytical laboratories developing new methods or validating existing ones for pesticide residue monitoring, Propoxur-d3 serves as an essential component for method validation protocols. Its high isotopic purity (99 atom % D) ensures robust and reproducible quantification, a critical requirement for methods intended for regulatory submission and routine monitoring programs.

Environmental Fate and Metabolism Studies of Propoxur

In studies tracing the environmental fate, degradation pathways, or metabolic products of propoxur, Propoxur-d3 can be employed as an internal standard to accurately measure the parent compound in complex environmental or biological matrices, ensuring precise determination of degradation kinetics and metabolite formation [2].

Technical Documentation Hub

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